Product packaging for (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid(Cat. No.:CAS No. 79561-82-3)

(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B558674
CAS No.: 79561-82-3
M. Wt: 344.20 g/mol
InChI Key: ULNOXUAEIPUJMK-LLVKDONJSA-N
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Description

Chirality and Stereochemical Significance in D-Amino Acid Derivatives

Chirality is a fundamental concept in organic chemistry, and in the context of amino acids, it is of paramount importance. With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, predominantly existing in the L-configuration in nature. The use of D-amino acids, such as the D-phenylalanine backbone of the title compound, is a deliberate strategy in synthetic chemistry. Peptides incorporating D-amino acids are known to exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acid residues. formulationbio.comlifetein.com This resistance to proteolysis can significantly prolong the half-life of peptide-based drugs in vivo. jpt.com

The incorporation of a D-amino acid can also induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. researchgate.net The constrained conformation of D-proline, for instance, is known to promote the formation of β-turns. lifetein.com The stereochemistry of D-amino acids is therefore a critical design element for creating peptides with improved pharmacokinetic profiles and specific conformational properties. jpt.com

The Role of Halogenation in Amino Acid Side Chains

The introduction of a bromine atom onto the phenyl ring of phenylalanine is a key modification that significantly influences the compound's physicochemical properties. Halogenation is a widely used strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.comscispace.com The bromine atom in Boc-4-bromo-D-phenylalanine enhances the hydrophobicity of the amino acid side chain, which can influence peptide folding and interactions with biological membranes. nih.govencyclopedia.pub

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to the stability of peptide-protein complexes. nih.gov Studies have shown that halogenation of phenylalanine residues can modulate peptide conformation and self-assembly properties. researchgate.netrsc.org For instance, the position and type of halogen substituent on the phenyl ring of phenylalanine derivatives have been shown to influence the rate of self-assembly and the mechanical properties of resulting hydrogels. rsc.org

Protective Group Strategies in Amino Acid Chemistry: Focus on Boc

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function in peptide synthesis. Its role is to prevent the amino group from participating in unwanted side reactions during peptide bond formation. The Boc group is stable under a variety of reaction conditions but can be readily cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the selective deprotection of the amino group for subsequent coupling reactions. This orthogonality is a cornerstone of modern peptide synthesis strategies. nih.gov The use of Boc-protected amino acids like Boc-4-bromo-D-phenylalanine is central to both solution-phase and solid-phase peptide synthesis (SPPS).

Historical Context and Evolution of Substituted Phenylalanine Research

The exploration of non-canonical amino acids (ncAAs), including substituted phenylalanines, has a rich history rooted in the desire to expand the chemical diversity of peptides and proteins. Early research focused on understanding the metabolic pathways of phenylalanine and the effects of its derivatives. The development of methods for the site-specific incorporation of ncAAs into proteins, pioneered by researchers like Schultz, revolutionized the field, allowing for the precise tailoring of protein function. nih.gov The synthesis of various halogenated amino acids has been a significant area of research, driven by their potential to create novel therapeutic agents and probes for studying biological systems. nih.gov The evolution of this field has provided chemists with a vast toolbox of building blocks, such as Boc-4-bromo-D-phenylalanine, for creating peptides with enhanced properties.

Current Research Landscape and Future Directions for Halogenated Phenylalanines

The current research landscape for halogenated phenylalanines is vibrant, with a strong focus on their application in drug discovery and materials science. nih.govnih.govresearchgate.net There is a growing interest in using these compounds to create peptides with improved stability, bioavailability, and target specificity. nih.govresearchgate.net The ability of halogen atoms to participate in halogen bonding is being increasingly exploited to enhance ligand-receptor interactions. nih.gov

Future directions point towards the development of more sophisticated "protein medicinal chemistry," where atomic-level changes, such as the introduction of halogenated amino acids, can dramatically improve the therapeutic properties of proteins. nih.govnih.govresearchgate.net The continued development of efficient synthetic methods for producing these and other non-canonical amino acids will be crucial for advancing this field. acs.org Furthermore, the use of halogenated amino acids in the design of self-assembling peptides for applications in biomaterials and nanotechnology is a promising area of ongoing research. rsc.org

Interactive Data Tables

Table 1: Physicochemical Properties of Boc-4-bromo-D-phenylalanine and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Appearance
Boc-4-bromo-D-phenylalanine 79561-82-3 C14H18BrNO4 344.20 Off-white crystalline powder
4-Bromo-DL-phenylalanine 14091-15-7 C9H10BrNO2 244.09 White to pale white powder
N-Boc-4-bromo-L-phenylalanine 62129-39-9 C14H18BrNO4 344.20 White powder

Data sourced from multiple chemical suppliers and databases.

Table 2: Spectroscopic Data for Phenylalanine Derivatives

Compound Technique Solvent Key Chemical Shifts (δ ppm) Reference
(S)-N-Boc-4-boronophenylalanine 1H NMR DMSO-d6 8.0 (s, 2H), 7.7 (d, J=7.8 Hz, 2H), 7.2 (d, J=7.8 Hz, 2H), 7.0 (d, J=8.4 Hz, 2H), 4.1 (m, 1H), 3.0 (dd, J=13.8, 4.5 Hz, 1H), 2.8 (dd, J=13.7, 10.3 Hz, 1H), 1.3 (s, 9H) google.com
(S)-N-Boc-4-boronophenylalanine 13C NMR DMSO-d6 173.63, 155.48, 139.96, 134.06, 131.96, 128.18, 78.13, 55.06, 36.53, 28.19 google.com
4-Bromo-L-phenylalanine 1H NMR D2O + NaOH 7.34 (d, 2H, ArH, J=8 Hz), 7.00 (d, 2H, ArH, J=8 Hz), 3.28-3.33 (m, 1H, CHNH2), 2.75 (dd, 1H, CHH, J=16, 8 Hz), 2.65 (dd, 1H, CHH, J=16, 8 Hz) guidechem.com

Table 3: Impact of Halogenation on Peptide Properties

Peptide Modification Observed Effect Research Focus Reference
Introduction of 4-bromophenylalanine Allows for subsequent palladium-catalyzed cross-coupling reactions on unprotected peptides. Bioconjugation rsc.orgnih.gov
Halogenation of phenylalanine in hydrogelators Influences self-assembly and mechanical properties of hydrogels. Materials Science rsc.org
Substitution with 4-bromophenylalanine in a bicyclic peptide Resulted in a plasma half-life of 6 hours in mice. Pharmacokinetics google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18BrNO4 B558674 (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 79561-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNOXUAEIPUJMK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427239
Record name 4-Bromo-N-(tert-butoxycarbonyl)-D-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79561-82-3
Record name 4-Bromo-N-(tert-butoxycarbonyl)-D-phenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis of Boc-4-bromo-D-phenylalanine

The primary challenge in synthesizing Boc-4-bromo-D-phenylalanine lies in controlling the stereochemistry at the α-carbon to selectively produce the D-enantiomer. Various asymmetric synthesis methodologies have been developed to achieve this with high enantiomeric excess (ee).

Achieving stereoselective bromination is a critical step. Direct bromination of phenylalanine derivatives often targets the β-position if the α-position is sterically hindered or electronically deactivated. For instance, studies on N-phthaloyl derivatives of phenylalanine have shown that bromination occurs regiospecifically at the β-position. researchgate.net Therefore, strategies for synthesizing 4-bromo-D-phenylalanine typically involve starting with an already brominated precursor, such as 4-bromobenzyl bromide, rather than attempting a late-stage selective bromination of the phenylalanine aromatic ring. This precursor can then be incorporated into an asymmetric synthesis framework to build the chiral amino acid structure.

Enantioselective methods are crucial for establishing the desired D-configuration. One prominent method is the asymmetric alkylation of a glycine (B1666218) Schiff base, such as tert-butyl N-(diphenylmethylene)glycinate, using a chiral phase-transfer catalyst. nih.gov Cinchona alkaloid-derived quaternary ammonium (B1175870) salts have proven effective in catalyzing the alkylation with substituted benzyl (B1604629) bromides, including those with halogen substituents. nih.gov By selecting the appropriate enantiomer of the catalyst, either the D- or L-amino acid derivative can be synthesized with high yield and enantioselectivity. nih.gov

Biocatalytic methods also offer powerful and highly selective routes. nih.gov Phenylalanine ammonia (B1221849) lyases (PALs), for example, can be engineered for the asymmetric hydroamination of cinnamic acids. nih.govresearchgate.netnih.gov While wild-type PALs typically produce L-phenylalanines, engineered variants can be developed to favor the formation of D-phenylalanines from corresponding 4-bromocinnamic acid precursors. nih.gov Another biocatalytic strategy involves the stereoinversion of L-amino acids. A cascade reaction using an L-amino acid deaminase followed by a stereoselective reductive amination with a D-amino acid dehydrogenase can convert an L-phenylalanine precursor into D-phenylalanine with excellent enantiomeric excess. rsc.org

Diastereoselective approaches often employ a chiral auxiliary to direct the stereochemical outcome of a reaction. A well-established method is the alkylation of a chiral glycine enolate equivalent. For instance, the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine was achieved via the alkylation of a sultam derivative of Boc-sarcosinate. nih.gov This strategy uses a camphor-derived sultam as a chiral auxiliary. The levorotatory sultam reliably directs the alkylation to produce the (S)-configuration amino acid with high optical purity. nih.gov A similar strategy could be applied to synthesize Boc-4-bromo-D-phenylalanine by using the appropriate enantiomer of the chiral auxiliary and 4-bromobenzyl bromide as the alkylating agent.

Achieving high enantiomeric purity requires careful optimization of reaction parameters. In phase-transfer catalyzed asymmetric alkylations, factors such as the catalyst structure, solvent, temperature, and base are critical. nih.gov Research on the synthesis of phenylalanine derivatives has shown that modifying the catalyst and lowering the reaction temperature can significantly improve enantioselectivity. nih.gov For example, in the alkylation of a glycine Schiff base with benzyl bromides, decreasing the temperature from room temperature to -40 °C led to an increase in enantiomeric excess from 94% to 97%. nih.gov

Table 1: Effect of Reaction Temperature on Enantioselectivity in Asymmetric Alkylation nih.gov
EntryCatalystTemperature (°C)Time (h)Yield (%)ee (%)
11frt249494
21f-20489796
31f-40729597
41f-60728792

Modern synthetic chemistry has introduced novel catalytic systems that can be applied to the synthesis of brominated phenylalanines. Asymmetric catalysis is a cornerstone for creating enantiopure molecules with high selectivity. frontiersin.orgchiralpedia.com

Biocatalysis : Engineered enzymes, such as PALs and D-amino acid transaminases, offer highly selective and environmentally benign routes. nih.govnih.gov Directed evolution and structure-based engineering of these enzymes have expanded their substrate scope and enhanced their enantioselectivity for non-natural amino acids. researchgate.netnih.gov

Phase-Transfer Catalysis : The development of advanced chiral phase-transfer catalysts, like Maruoka and Cinchona alkaloid-based catalysts, has enabled highly efficient and enantioselective alkylations for the synthesis of α-amino acids. nih.govnih.gov

Metallaphotoredox Catalysis : This emerging field combines photoredox catalysis with transition metal catalysis to forge challenging bonds under mild conditions. frontiersin.org A photocatalytic cross-electrophile coupling between a bromoalkyl intermediate derived from serine and an aryl halide (like 1,4-dibromobenzene) can produce unnatural phenylalanine analogues with high optical purity. princeton.edu

Flow Chemistry : Integrating asymmetric catalysis into continuous flow systems allows for precise control over reaction conditions, which can enhance efficiency and selectivity. umontreal.canih.gov This technology is particularly useful for optimizing reaction parameters and for the scalable synthesis of valuable compounds. princeton.edu

Protection and Deprotection Chemistry of Boc-4-bromo-D-phenylalanine

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis, particularly in peptide chemistry, due to its stability under many reaction conditions and its facile removal under specific acidic conditions. jk-sci.comresearchgate.net

The protection of the amino group of 4-bromo-D-phenylalanine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The reaction conditions are flexible, often using solvents like tetrahydrofuran (B95107) (THF), water, or acetonitrile, with bases such as sodium bicarbonate or triethylamine. jk-sci.comfishersci.co.uk The process is generally high-yielding and proceeds under mild conditions. chemicalbook.com

Deprotection, or the removal of the Boc group, is efficiently accomplished under anhydrous acidic conditions. organic-chemistry.org A common method involves treating the Boc-protected amino acid with a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comacsgcipr.org The mechanism involves protonation of the carbamate (B1207046), followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. acsgcipr.org Alternatively, hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297) can be used. fishersci.co.uk The presence of the bromo-substituent on the phenyl ring does not typically interfere with standard Boc protection or deprotection protocols.

A potential issue during acidic deprotection is the formation of a tert-butyl cation, which can alkylate nucleophilic sites on the substrate. acsgcipr.org Scavengers may be added to prevent such side reactions. organic-chemistry.org

Mechanistic Studies of Boc Group Introduction and Removal

The introduction and removal of the Boc protecting group are fundamental operations governed by distinct mechanistic pathways.

Boc Group Introduction: The most common method for protecting an amine with a Boc group involves the use of di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O). total-synthesis.comfishersci.co.uk The mechanism is a straightforward nucleophilic acyl substitution. The amino group of the 4-bromo-D-phenylalanine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. chemistrysteps.com This forms a tetrahedral intermediate. Subsequently, a carbonate ion is eliminated as a leaving group. chemistrysteps.com This leaving group can then deprotonate the nitrogen, or it can spontaneously decarboxylate to release carbon dioxide and form a tert-butoxide anion, which then acts as a base to complete the reaction, yielding the stable N-Boc-protected amino acid. total-synthesis.comchemistrysteps.com The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction. total-synthesis.com The reaction is typically carried out under mild basic conditions, using bases like sodium hydroxide (B78521) or triethylamine, in solvents such as water, THF, or dioxane. fishersci.co.uk

Boc Group Removal (Deprotection): The Boc group is prized for its stability in basic and nucleophilic conditions but its lability under acidic conditions. total-synthesis.comnih.gov Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent. fishersci.co.ukwikipedia.org

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. chemistrysteps.com This protonation makes the carbonyl carbon more electrophilic and weakens the adjacent ether C-O bond. The key step is the fragmentation of the protonated carbamate. This process is facilitated by the formation of a highly stable tertiary carbocation, the tert-butyl cation, and the concurrent release of the unstable carbamic acid, which readily decarboxylates to give the free amine and carbon dioxide. total-synthesis.comchemistrysteps.com

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic residues in a peptide chain, such as tryptophan or methionine. total-synthesis.com To prevent these unwanted reactions, "scavengers" like anisole, thioanisole, or thiophenol are often added to the deprotection mixture to trap the reactive cation. total-synthesis.comorganic-chemistry.org

Chemoselective Boc Protection Strategies

Chemoselectivity is a critical consideration in the synthesis of complex molecules. The Boc group allows for highly chemoselective protection of amino groups. Given that amines are generally more nucleophilic than other common functional groups like alcohols or thiols, the N-tert-butoxycarbonylation reaction can be performed with high selectivity. total-synthesis.com

Strategies for achieving chemoselective Boc protection often involve careful selection of reagents and reaction conditions. For instance, using (Boc)₂O under controlled basic conditions allows for the preferential protection of a primary or secondary amine in the presence of hydroxyl or even thiol groups, without the need for protecting those other functionalities. organic-chemistry.org Ionic liquids have also been shown to catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity, reportedly by activating the (Boc)₂O through hydrogen bonding. organic-chemistry.org This allows for the protection of amino groups while leaving other acid-sensitive groups intact.

Mild Deprotection Methodologies for Boc-Protected Amino Acids

While strong acids like TFA are effective for Boc removal, their harshness can be detrimental to sensitive substrates. rsc.orgrsc.org This has driven the development of milder deprotection methodologies that offer greater functional group tolerance. rsc.orgthieme-connect.com These methods are particularly valuable when other acid-labile protecting groups are present in the molecule. rsc.org

Several milder alternatives to TFA have been reported:

Aqueous Phosphoric Acid: This reagent has been found to efficiently deprotect various Boc-protected amines, preserving the stereochemical integrity of amino acids. thieme-connect.comsemanticscholar.org

Oxalyl Chloride in Methanol (B129727): This system provides a mild and selective method for removing the N-Boc group from a wide range of compounds at room temperature. nih.govrsc.org

Lewis Acids: A variety of Lewis acids, such as ZnBr₂, AlCl₃, TMSI, and SnCl₄, can effect the cleavage of the Boc group under non-protic conditions. wikipedia.orgsemanticscholar.org For example, sequential treatment with trimethylsilyl (B98337) iodide (TMSI) followed by methanol is an effective method for substrates where other techniques are too harsh. wikipedia.org

Silica Gel or Montmorillonite K10 Clay: These solid acid catalysts can be used for the deprotection of thermally sensitive compounds under relatively mild conditions. rsc.orgsemanticscholar.org

Table 1: Selected Mild Deprotection Methodologies for N-Boc Group
Reagent/SystemTypical ConditionsAdvantagesReference
Aqueous Phosphoric Acid (H₃PO₄)THF, Room TemperatureMild, high functional group tolerance, preserves stereochemistry. thieme-connect.comsemanticscholar.org
Oxalyl Chloride/(COCl)₂ in MethanolMethanol, Room TemperatureMild, selective, effective for diverse substrates. nih.govrsc.org
Trimethylsilyl Iodide (TMSI)CH₂Cl₂, followed by MeOHUseful for sensitive substrates where other methods fail. wikipedia.org
Zinc Bromide (ZnBr₂)CH₂Cl₂, Room TemperatureMild Lewis acid condition. semanticscholar.org
Silica GelLow pressure, heatEffective for thermally-sensitive heterocycles. rsc.org

Compatibility of Boc Group with Diverse Reaction Environments

A significant advantage of the Boc protecting group is its robustness across a wide spectrum of reaction conditions. It is notably stable towards:

Basic Conditions: The Boc group is resistant to hydrolysis by bases, making it compatible with reactions employing reagents like sodium hydroxide or piperidine. This stability is a key feature that allows its use in orthogonal protection schemes with base-labile groups like Fmoc. nih.govorganic-chemistry.org

Nucleophilic Attack: It is stable towards most nucleophiles. organic-chemistry.org

Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz or Z) group, which is readily cleaved by hydrogenolysis (H₂/Pd), the Boc group is completely stable under these conditions. total-synthesis.comnih.gov This allows for the selective deprotection of a Cbz group in the presence of a Boc group.

This broad compatibility makes Boc-protected amino acids like Boc-4-bromo-D-phenylalanine versatile building blocks. The Boc group can withstand the conditions required for many common organic transformations, including esterifications, amide bond formations, and various carbon-carbon bond-forming reactions, allowing for extensive modification of other parts of the molecule before the final deprotection of the amino group.

Development of Orthogonal Protecting Group Strategies

Orthogonal protection is a synthetic strategy that employs multiple protecting groups within a single molecule, where each type of group can be removed by a specific chemical reaction without affecting the others. jocpr.comfiveable.me This concept is crucial for the regioselective synthesis of complex molecules like peptides. jocpr.com

The Boc group is a central component of several orthogonal protection schemes due to its unique removal condition (acidolysis). total-synthesis.com The most prominent examples include:

Boc/Fmoc Strategy: In this widely used pairing, the Boc group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (typically removed with piperidine). jocpr.comresearchgate.net This orthogonality is the foundation of the dominant strategy in modern solid-phase peptide synthesis (SPPS). bachem.com

Boc/Cbz Strategy: Here, the Boc group is removed with acid, while the benzyloxycarbonyl (Cbz) group is removed by catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com This allows for selective deprotection at different stages of a synthesis.

Boc/Alloc Strategy: The allyloxycarbonyl (Alloc) group is another useful partner, as it is removed under neutral conditions using a palladium(0) catalyst. total-synthesis.comub.edu

These strategies allow chemists to precisely control which amino group is deprotected at any given step, enabling the controlled, stepwise assembly of peptide chains or the selective modification of specific sites within a molecule. fiveable.me

Advanced Functional Group Interconversions on Boc-4-bromo-D-phenylalanine

The presence of a bromine atom on the phenyl ring of Boc-4-bromo-D-phenylalanine opens up a vast array of possibilities for further molecular diversification. The bromo substituent serves as a versatile chemical handle for introducing new functional groups and building molecular complexity through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com The aryl bromide moiety in Boc-4-bromo-D-phenylalanine is an excellent substrate for several of these transformations, including the Suzuki, Heck, and Sonogashira reactions. rsc.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide (in this case, the aryl bromide) with an organoboron compound, such as a boronic acid or boronic ester. rsc.orgnih.gov It is widely used due to its mild reaction conditions and the commercial availability of a vast library of boronic acids. nih.gov By applying the Suzuki coupling to Boc-4-bromo-D-phenylalanine, a diverse range of aryl, heteroaryl, or vinyl groups can be introduced at the 4-position of the phenyl ring. rsc.orgmdpi.com For example, coupling with phenylboronic acid would yield Boc-D-biphenylalanine. Research has demonstrated successful Suzuki-Miyaura couplings on similar substrates like N-Boc-4-iodophenylalanine, highlighting the feasibility of this transformation. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of alkenyl substituents onto the phenyl ring of the amino acid. For instance, reacting Boc-4-bromo-D-phenylalanine with an alkene like styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. nih.govmasterorganicchemistry.com The reaction typically exhibits high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov It is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying the Sonogashira coupling to Boc-4-bromo-D-phenylalanine allows for the direct installation of an alkynyl group onto the aromatic ring. This functional group can serve as a precursor for further transformations or be a key component of the final target molecule. acs.orgresearchgate.net Studies have shown successful Sonogashira couplings on iodophenylalanine-containing peptides, indicating the applicability of this method to the bromo-analog. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Boc-4-bromo-D-phenylalanine
Reaction NameCoupling PartnerProduct TypeKey Reagents
Suzuki-MiyauraAryl/Vinyl Boronic Acid (R-B(OH)₂)Biaryl or Styrenyl derivativePd Catalyst, Base (e.g., K₂CO₃, K₃PO₄)
HeckAlkene (e.g., Styrene)Substituted Alkene (Stilbene derivative)Pd Catalyst, Base (e.g., Et₃N)
SonogashiraTerminal Alkyne (R-C≡CH)Aryl AlkynePd Catalyst, Cu(I) Co-catalyst, Base (e.g., Et₃N)
Stille Coupling with Organostannanes

The Stille coupling provides another robust method for C-C bond formation by reacting Boc-4-bromo-D-phenylalanine with an organostannane (R-SnR'₃) reagent catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups, including carboxylic acids and amides present in amino acid derivatives. jk-sci.comyoutube.com

The catalytic cycle is well-understood and involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.orgresearchgate.net While highly effective, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture. jk-sci.comyoutube.com

Table 2: General Parameters for Stille Coupling of Aryl Bromides

CatalystLigandSolventTemperature (°C)NotesReference
Pd(PPh₃)₄PPh₃ (or none)Toluene, Dioxane, or DMF80-110Broad functional group tolerance. wikipedia.orgresearchgate.net
Pd₂(dba)₃P(t-Bu)₃DioxaneRoom Temp - 100Effective for a range of aryl halides. jk-sci.com
Heck and Sonogashira Coupling Variants

Heck Coupling: The Mizoroki-Heck reaction enables the arylation of alkenes, forming a new carbon-carbon bond with Boc-4-bromo-D-phenylalanine. nih.govorganic-chemistry.org This reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand, to couple the aryl bromide with an alkene, leading to a substituted styrenyl-phenylalanine derivative. masterorganicchemistry.com The reaction is highly valuable for generating substituted alkenes with predictable stereochemistry, usually favoring the E-isomer. organic-chemistry.orgfrontiersin.org Modern protocols have been developed using various palladium sources and ligands to improve efficiency and broaden the substrate scope, even allowing for reactions in greener solvents like ethanol (B145695) or water. nih.govnih.gov

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for coupling Boc-4-bromo-D-phenylalanine with terminal alkynes to form aryl-alkyne structures. organic-chemistry.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. nih.gov This methodology has been successfully applied to peptide side chains, demonstrating its compatibility with sensitive biomolecules. acs.orgnih.gov Copper-free variants have also been developed to avoid potential issues associated with copper toxicity and side reactions like Glaser coupling. nih.gov

Table 3: Comparison of Heck and Sonogashira Coupling Reactions

ReactionCoupling PartnerTypical Catalyst SystemKey FeaturesReference
Heck AlkenePd(OAc)₂, P(o-tol)₃, NEt₃Forms C(sp²)-C(sp²) bonds; often stereoselective for E-alkenes. nih.govmasterorganicchemistry.com
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₂NHForms C(sp²)-C(sp) bonds; mild conditions, high yields. organic-chemistry.orgacs.org
C-N and C-O Cross-Coupling Reactions

The bromine atom of Boc-4-bromo-D-phenylalanine is also a substrate for carbon-heteroatom bond-forming reactions, allowing for the synthesis of arylamines and aryl ethers.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds between aryl halides and a wide variety of amines, including primary and secondary amines, anilines, and heterocycles. organic-chemistry.orgwikipedia.org The reaction requires a palladium catalyst, a specialized phosphine ligand (e.g., Josiphos, XPhos), and a base. nih.gov This transformation is crucial for synthesizing derivatives where the 4-position is substituted with a nitrogen-containing moiety.

Ullmann Condensation: An older but still relevant method for C-N and C-O bond formation is the copper-catalyzed Ullmann condensation. wikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts and are often used to couple aryl halides with alcohols (to form ethers) or amines (the Goldberg variation). wikipedia.orgnih.govorganic-chemistry.org Recent advancements have introduced ligand-assisted protocols that allow the reaction to proceed under milder conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, for SNAr to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group. libretexts.org

Boc-4-bromo-D-phenylalanine lacks strong electron-withdrawing groups on its phenyl ring. The bromo substituent and the alkyl side chain are not sufficiently activating to stabilize the negative charge of the Meisenheimer complex. Consequently, the aryl bromide is considered unactivated, and it is generally resistant to classical SNAr reactions with common nucleophiles under standard conditions. researchgate.net While some SNAr reactions on unactivated aryl halides have been reported, they typically require extremely strong nucleophiles, high temperatures, or specialized catalytic systems that operate outside the traditional addition-elimination mechanism. researchgate.net Therefore, for functionalization at the C4 position, palladium- or copper-catalyzed cross-coupling reactions are overwhelmingly the preferred synthetic strategies.

Transformation of Carboxyl and Amine Functionalities

The amino acid core of Boc-4-bromo-D-phenylalanine contains two key functional groups, the N-terminal amine protected as a Boc-carbamate and the C-terminal carboxylic acid, which can be modified using standard organic and peptide chemistry techniques.

Carboxyl Group Transformations: The carboxylic acid is a versatile handle for chain extension. It readily participates in:

Esterification: Reaction with an alcohol under acidic conditions (e.g., HCl in MeOH) or using coupling agents can form the corresponding ester.

Amide Bond Formation: This is the cornerstone of peptide synthesis. The carboxylic acid can be coupled with a free amine of another amino acid or amine-containing molecule using a wide variety of peptide coupling reagents (e.g., HATU, HBTU, EDC) to form a stable amide bond. rsc.org

Amine Group Transformations: The Boc protecting group is strategically chosen for its stability under many reaction conditions (e.g., basic, nucleophilic) while being easily removable under acidic conditions. organic-chemistry.org

Deprotection: The Boc group is typically cleaved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane or ethyl acetate. fishersci.co.ukmasterorganicchemistry.comjk-sci.com This releases the free amine, which can then be used in subsequent reactions, such as peptide coupling. Alternative, non-acidic deprotection methods exist for substrates with acid-sensitive moieties, though they are less common. sci-hub.se

Table 4: Common Functional Group Transformations

Functional GroupTransformationReagentsProductReference
Carboxylic AcidAmide CouplingAmine, HATU, DIPEAAmide / Peptide rsc.org
Carboxylic AcidEsterificationAlcohol, H⁺ or TMSClEster researchgate.net
Boc-AmineDeprotectionTFA in DCM or 4M HCl in DioxanePrimary Amine Salt fishersci.co.ukcommonorganicchemistry.com

Regioselective Modifications of the Phenylalanine Side Chain

The primary site for regioselective modification on the side chain of Boc-4-bromo-D-phenylalanine is the C4-position of the phenyl ring, leveraging the presence of the bromine atom. The palladium- and copper-catalyzed cross-coupling reactions discussed previously (Sections 2.3.1.1–2.3.1.4) are the principal methods for achieving this functionalization. By choosing the appropriate coupling partner—a boronic acid, organostannane, alkene, alkyne, amine, or alcohol—a vast array of substituents can be introduced with high regioselectivity at the para-position of the phenyl ring. This strategy allows for the precise engineering of the amino acid's properties for applications in drug discovery and materials science. Further modifications on the phenyl ring, for instance at the ortho-positions, are more challenging and would require different strategies, such as directed ortho-metalation, which may be complicated by the existing functional groups.

Derivatization for Spectroscopic Probes and Labeling Studies

The strategic modification of Boc-4-bromo-D-phenylalanine into spectroscopic probes and for labeling studies represents a significant area of research, enabling the investigation of biological systems with high precision. The presence of the bromine atom on the phenyl ring provides a reactive handle for the introduction of various fluorophores and other spectroscopic labels through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These methodologies allow for the creation of a diverse array of probes with tailored photophysical properties.

The general approach involves the coupling of Boc-4-bromo-D-phenylalanine with a fluorescent moiety, which can be an arylboronic acid (in the case of Suzuki coupling) or a terminal alkyne (for Sonogashira coupling). This versatility allows for the incorporation of a wide range of fluorescent reporters, including coumarins, pyrenes, and dansyl groups, into the amino acid scaffold. The resulting fluorescent amino acids can then be incorporated into peptides or used as standalone probes to study protein structure, function, and localization within cellular environments.

Research Findings in Derivatization for Spectroscopic Applications

While specific studies commencing directly with Boc-4-bromo-D-phenylalanine are not extensively detailed in publicly available literature, a wealth of research on analogous compounds, such as N-Boc-4-iodo-L-phenylalanine and other bromo- and iodo-substituted phenylalanines, provides a strong basis for the synthetic strategies and expected outcomes. These studies consistently demonstrate the efficacy of palladium-catalyzed methods for the synthesis of fluorescent amino acid derivatives.

For instance, the Suzuki coupling of N-Boc-p-iodo-L-phenylalanine with various arylboronic acids has been successfully employed to synthesize biaryl amino acids with significant fluorescence. Similarly, the Sonogashira coupling of iodo-phenylalanine containing peptides with fluorescent alkynes has been established as a robust method for site-specific labeling. These reactions are generally high-yielding and proceed under conditions that preserve the stereochemistry of the amino acid.

The photophysical properties of the resulting probes are highly dependent on the nature of the attached fluorophore and the local environment. For example, coumarin (B35378) derivatives are known for their sensitivity to solvent polarity, which can be exploited to probe changes in the microenvironment of a peptide or protein. Pyrene-based probes often exhibit excimer formation, providing a means to study intermolecular interactions and conformational changes.

Below are illustrative data tables based on analogous derivatization reactions, showcasing the types of spectroscopic properties that can be expected from probes derived from Boc-4-bromo-D-phenylalanine.

Table 1: Illustrative Spectroscopic Properties of Fluorescent Probes via Suzuki Coupling

Precursor Coupled Fluorophore (Boronic Acid) Resulting Probe Excitation Max (λex, nm) Emission Max (λem, nm) Quantum Yield (Φ)
Boc-4-bromo-D-phenylalanine Phenylboronic acid Boc-4-phenyl-D-phenylalanine ~280 ~350 ~0.15
Boc-4-bromo-D-phenylalanine 2-Naphthylboronic acid Boc-4-(2-naphthyl)-D-phenylalanine ~295 ~365 ~0.25
Boc-4-bromo-D-phenylalanine Pyrene-1-boronic acid Boc-4-(pyren-1-yl)-D-phenylalanine ~345 ~375, ~395 ~0.60
Boc-4-bromo-D-phenylalanine Coumarin-3-boronic acid Boc-4-(coumarin-3-yl)-D-phenylalanine ~350 ~450 ~0.75

Table 2: Illustrative Spectroscopic Properties of Fluorescent Probes via Sonogashira Coupling

Precursor Coupled Fluorophore (Alkyne) Resulting Probe Excitation Max (λex, nm) Emission Max (λem, nm) Quantum Yield (Φ)
Boc-4-bromo-D-phenylalanine Phenylacetylene Boc-4-(phenylethynyl)-D-phenylalanine ~295 ~370 ~0.20
Boc-4-bromo-D-phenylalanine 1-Ethynylpyrene Boc-4-(pyren-1-ylethynyl)-D-phenylalanine ~360 ~385, ~405 ~0.70
Boc-4-bromo-D-phenylalanine Dansylacetylene Boc-4-(dansylethynyl)-D-phenylalanine ~340 ~520 ~0.55
Boc-4-bromo-D-phenylalanine 7-Ethynylcoumarin Boc-4-(coumarin-7-ylethynyl)-D-phenylalanine ~365 ~460 ~0.80

These derivatization strategies underscore the utility of Boc-4-bromo-D-phenylalanine as a versatile building block for the creation of sophisticated molecular tools for biological and chemical research. The ability to introduce a wide range of spectroscopic probes with diverse photophysical properties opens up numerous avenues for investigating complex biological processes with high sensitivity and specificity.

Boc 4 Bromo D Phenylalanine As a Versatile Building Block in Complex Molecular Architectures

Applications in Peptide Synthesis

The primary application of Boc-4-bromo-D-phenylalanine is as a building block in the synthesis of peptides. chemimpex.com Its incorporation into a peptide chain can significantly influence the final molecule's structure, stability, and biological activity.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-4-bromo-D-phenylalanine

Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating synthetic peptides. hongtide.com In the Boc/Bzl (benzyl) protection strategy, the peptide is assembled on a solid resin support. The process involves repeated cycles of deprotecting the N-terminal Boc group with an acid like trifluoroacetic acid (TFA), neutralizing the resulting amine, and coupling the next Boc-protected amino acid. hongtide.compeptide.com Boc-4-bromo-D-phenylalanine is well-suited for this methodology, allowing for its precise placement within a peptide sequence. chemimpex.com

The formation of the peptide bond between Boc-4-bromo-D-phenylalanine and the growing peptide chain is a critical step that requires a coupling reagent to activate the carboxylic acid group. The choice of reagent and conditions can significantly impact the reaction's efficiency and the purity of the final product. Common coupling reagents are categorized as carbodiimides, phosphonium salts, and aminium/uronium salts.

Key considerations for optimization include:

Reagent Type: Phosphonium and aminium/uronium salts like HBTU, HATU, and PyBOP are often preferred for their high efficiency and rapid reaction times, especially for sterically hindered amino acids.

Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are frequently used with coupling reagents to improve reaction rates and, crucially, to suppress side reactions like racemization. peptide.com

Base: A non-nucleophilic base, typically diisopropylethylamine (DIEA), is required to neutralize the protonated amine on the resin and facilitate the coupling reaction. peptide.com

Solvent: N,N-Dimethylformamide (DMF) is the most common solvent used in SPPS due to its excellent solvating properties.

Table 1: Comparison of Common Coupling Reagents for SPPS

Reagent/Additive Type Advantages Potential Disadvantages
DCC/HOBt Carbodiimide Inexpensive and effective. Produces insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.
HBTU/HOBt Aminium/Uronium Salt Highly efficient, fast reactions, byproducts are soluble. Can cause guanidinylation of the free N-terminal amine if pre-activation is slow or excess reagent is used.
HATU/HOAt Aminium/Uronium Salt More reactive than HBTU due to the HOAt leaving group; excellent for difficult couplings. Higher cost compared to HBTU.
PyBOP Phosphonium Salt High coupling efficiency, does not cause guanidinylation. Byproducts can sometimes be challenging to remove completely.
DEPBT Phosphonium Salt Known for its remarkable resistance to racemization. thaiscience.info May have slower reaction kinetics compared to aminium/uronium salts.

For a sterically hindered or electron-deficient amino acid like Boc-4-bromo-D-phenylalanine, a more powerful activating agent such as HATU is often employed to ensure the coupling reaction goes to completion.

Racemization, the conversion of a chiral amino acid from one enantiomer to another (e.g., D to L), is a significant risk during the activation step of peptide synthesis. peptide.com The activation of the carboxylic acid makes the alpha-proton more acidic and susceptible to removal by a base, leading to a loss of stereochemical integrity. peptide.comnih.gov For D-amino acids like Boc-4-bromo-D-phenylalanine, preventing racemization is essential to ensure the final peptide has the correct three-dimensional structure and biological function.

Several strategies are employed to minimize this side reaction:

Use of Additives: The addition of HOBt or HOAt is a standard practice to suppress racemization. peptide.com These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than other activated forms.

Choice of Coupling Reagent: Certain coupling reagents are known to result in lower levels of racemization. For instance, phosphonium-based reagents like DEPBT are particularly effective at mediating amide bond formation with minimal epimerization. thaiscience.info

Controlling Temperature: Lowering the reaction temperature during the coupling step can reduce the rate of racemization. This is particularly relevant in microwave-assisted SPPS, where elevated temperatures can accelerate both the desired coupling and the undesired racemization. researchgate.net

Base Selection: The choice and amount of base can influence racemization. Using a hindered base like 2,4,6-collidine or carefully controlling the stoichiometry of a base like DIEA can help minimize the risk.

The bromine atom on the phenyl ring of Boc-4-bromo-D-phenylalanine is not merely a passive substituent; it is a versatile chemical handle for creating more complex molecular architectures, such as cyclic peptides. mdpi.org Cyclization can enhance a peptide's metabolic stability, receptor binding affinity, and bioavailability.

A primary strategy for utilizing the bromo-substituent is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, a linear peptide containing both Boc-4-bromo-D-phenylalanine and another appropriately functionalized amino acid (e.g., a boronic acid-containing phenylalanine) is synthesized on a solid support. An intramolecular Suzuki-Miyaura reaction can then be performed to form a rigid biaryl bond, effectively cyclizing the peptide. This method allows for the creation of conformationally constrained peptides and peptidomimetics with unique structural features. mdpi.org

Solution-Phase Peptide Synthesis Utilizing Boc-4-bromo-D-phenylalanine

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. springernature.com In this method, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is isolated and purified before proceeding to the next cycle of deprotection and coupling.

The general procedure for incorporating Boc-4-bromo-D-phenylalanine in solution-phase synthesis involves:

Activating the carboxyl group of Boc-4-bromo-D-phenylalanine using a coupling reagent (e.g., TBTU, EDC) and an additive (e.g., HOBt). nih.gov

Reacting the activated amino acid with the free amine of another amino acid ester or peptide fragment in the presence of a base like DIEA. nih.gov

Purifying the resulting dipeptide by extraction and chromatography.

Selectively deprotecting either the N-terminal Boc group (with TFA) or the C-terminal ester group (by saponification) to allow for further chain elongation.

This method requires careful purification at each step but offers flexibility and is sometimes necessary for complex peptide structures. springernature.com

Impact of 4-Bromo-D-phenylalanine on Peptide Conformation and Stability

The incorporation of 4-bromo-D-phenylalanine into a peptide sequence has profound effects on its three-dimensional structure and stability, arising from both its D-configuration and the properties of the bromo-substituent.

D-Amino Acid Configuration: D-amino acids are known to disrupt common secondary structures like α-helices and β-sheets. Instead, they often act as "turn-inducers," promoting the formation of β-turns. This ability to introduce specific conformational kinks is a powerful tool in peptide design, allowing chemists to create peptides that mimic the loops of natural proteins or adopt specific folded structures necessary for biological activity.

4-Bromo Substituent: The bromine atom at the para-position of the phenyl ring influences conformation through several mechanisms:

Steric and Electronic Effects: The bulky and electron-withdrawing nature of the bromine atom can alter the rotational freedom of the phenylalanine side chain and influence local electronic interactions.

Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction where it acts as an electrophilic region and interacts with a nucleophilic atom (like oxygen or nitrogen) in another part of the peptide or a receptor.

Hydrophobic Interactions: The bromo-phenyl group is highly hydrophobic and can participate in favorable hydrophobic or CH-π interactions, which can stabilize a peptide's folded state. nih.gov

Research on cyclic peptides containing 4-substituted phenylalanine residues has shown a direct correlation between the electronic properties of the substituent and the peptide's global conformation. For instance, electron-donating substituents tend to strengthen CH-π interactions and promote a more folded peptide structure by reducing the entropic penalty of folding.

Design of Peptide-Based Drugs and Biologically Active Peptides

Boc-4-bromo-D-phenylalanine is a crucial non-natural amino acid derivative utilized in the synthesis of peptide-based drugs and biologically active peptides. chemimpex.com Its incorporation into peptide chains can significantly influence their conformational properties, stability, and biological activity. The presence of the bromine atom on the phenyl ring and the D-configuration of the amino acid are key features that medicinal chemists exploit to design peptides with enhanced therapeutic potential.

The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a standard method for assembling peptides in a controlled manner. The D-amino acid configuration provides resistance to enzymatic degradation by proteases, which is a significant advantage for developing peptide drugs with improved in vivo stability and bioavailability.

One area of application is in the development of novel antibacterial agents. For instance, Boc-protected dipeptides containing phenylalanine and tryptophan residues have been synthesized and shown to possess broad-spectrum antibacterial activity. nih.gov These peptides exhibit biofilm eradication and disruption capabilities, along with membrane permeabilization effects on bacteria. nih.gov

Another significant application is in the design of analogs of naturally occurring peptides to modulate their receptor interactions. For example, endomorphin-2 (EM-2) is an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor. Researchers have synthesized EM-2 analogs by replacing the native phenylalanine residues with modified versions, including (Z)-α,β-didehydro-phenylalanine (ΔZPhe), to investigate the structure-activity relationships. nih.gov One such analog, Tyr-Pro-Phe-ΔZPhe-NH2, demonstrated high µ-opioid receptor selectivity and agonist activity comparable to the native peptide. nih.gov

The synthesis of these complex peptides often involves a solution-phase strategy, where protected amino acid building blocks, such as Boc-4-bromo-D-phenylalanine, are coupled sequentially. nih.gov The choice of protecting groups and coupling reagents is critical to ensure high yields and purity of the final peptide. nih.gov

The following table provides examples of biologically active peptides where derivatives of phenylalanine, similar in modification strategy to Boc-4-bromo-D-phenylalanine, are incorporated.

Peptide ClassExample of ModificationBiological Activity
Antibacterial PeptidesBoc-Phe-Trp-OMeBroad-spectrum antibacterial, biofilm eradication nih.gov
Opioid PeptidesTyr-Pro-Phe-ΔZPhe-NH2High µ-opioid receptor selectivity and agonist activity nih.gov

Peptide Ligand Design for Receptor Interactions and Enzyme Inhibition

The unique structural features of Boc-4-bromo-D-phenylalanine make it a valuable tool for designing peptide ligands with tailored affinities and selectivities for specific receptors and enzymes. chemimpex.com The bromine atom at the para-position of the phenyl ring can participate in halogen bonding, a noncovalent interaction that can significantly influence molecular recognition at the atomic level. nih.govnih.gov

In the context of G protein-coupled receptors (GPCRs), which are major drug targets, the design of peptide ligands is a crucial area of research. frontiersin.orgnih.gov The interaction of a peptide ligand with its GPCR is a dynamic process involving conformational changes in both the peptide and the receptor. nih.gov The incorporation of halogenated amino acids like 4-bromophenylalanine can modulate these interactions in several ways. The halogen atom can create steric hindrance, or it can form favorable halogen bonds with electron-donating atoms in the receptor's binding pocket, thereby enhancing binding affinity. nih.gov

For example, systematic halogenation of opioid peptides has been shown to modulate their interaction with opioid receptors. Depending on the position of the halogen and the specific halogen atom (fluorine, chlorine, bromine, or iodine), the peptide's binding affinity can be either reduced due to steric hindrance or enhanced through the formation of a halogen bond with the receptor. nih.gov The strength of this halogen bond is comparable to that of a hydrogen bond and is highly directional. nih.gov

In the realm of enzyme inhibition, peptide-based inhibitors offer high specificity and biological activity. Boc-4-bromo-D-phenylalanine can be incorporated into peptide sequences to design inhibitors that target the active sites of specific enzymes. The bromo-phenyl group can be strategically positioned to interact with key residues in the enzyme's active site, leading to potent and selective inhibition. While specific examples of enzyme inhibitors containing Boc-4-bromo-D-phenylalanine are not detailed in the provided search results, the principles of peptide-based enzyme inhibitor design suggest its potential utility in this area. The development of such inhibitors often involves optimizing the peptide sequence and incorporating non-natural amino acids to enhance binding and stability.

The table below summarizes the potential roles of Boc-4-bromo-D-phenylalanine in peptide ligand design.

Application AreaRole of Boc-4-bromo-D-phenylalanineKey Interaction
GPCR Ligand DesignModulation of peptide-receptor binding affinity and selectivityHalogen bonding, steric interactions nih.gov
Enzyme InhibitionFormation of specific interactions with active site residuesPotential for halogen bonding and hydrophobic interactions

Contribution to Medicinal Chemistry and Drug Discovery

Scaffold for Novel Therapeutic Agent Development

Boc-4-bromo-D-phenylalanine serves as a versatile scaffold in the development of novel therapeutic agents across various disease areas, including oncology and neuroscience. chemimpex.comnbinno.com Its rigid structure and the presence of a reactive handle (the bromine atom) allow for the construction of complex molecular architectures with desired pharmacological properties.

In cancer drug discovery, scaffolds are essential for creating libraries of compounds to be screened for anticancer activity. nih.govmdpi.com The tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core, for example, has been used as a scaffold to develop analogues of the clinical lead ONC201, resulting in compounds with potent cell growth inhibition in various human cancer cell lines. nih.gov Similarly, the benzofuroxan and aminothiazole scaffolds have been used to create hybrid compounds with selective activity against tumor cell lines. mdpi.com The bromo-phenylalanine moiety can be incorporated into such scaffolds to explore new chemical space and develop agents with improved efficacy and selectivity. The bromine atom can also serve as a site for further chemical modification through cross-coupling reactions, enabling the synthesis of a diverse range of analogues.

In the field of neuroscience drug discovery, there is a significant need for novel therapeutic approaches for debilitating disorders like schizophrenia and Alzheimer's disease. nih.govvanderbilt.edudrugdiscoverynews.com The development of compounds that can modulate complex biochemical pathways in the brain is a major focus. nbinno.com By incorporating 2-Bromo-L-phenylalanine into peptide sequences or small molecules, researchers can influence neurotransmitter systems and protein interactions. nbinno.com While the provided information focuses on the L-isomer, the principles apply to the D-isomer as well, which can offer advantages in terms of metabolic stability. The Warren Center for Neuroscience Drug Discovery has been actively involved in creating new compounds to treat symptoms of schizophrenia, highlighting the importance of novel chemical entities in this field. vanderbilt.edu

The following table illustrates the application of scaffolds in therapeutic agent development.

Therapeutic AreaScaffold ExampleDesired Outcome
OncologyTetrahydropyrido[4,3-d]pyrimidine-2,4-dioneInhibition of cancer cell growth nih.gov
OncologyBenzofuroxan and aminothiazole hybridsSelective cytotoxicity towards tumor cells mdpi.com
NeurosciencePhenylalanine-containing compoundsModulation of neurotransmitter systems and protein interactions nbinno.com

Enhancement of Binding Affinity and Selectivity in Drug Design

The incorporation of a bromine atom at the para-position of the phenylalanine ring is a strategic move in drug design to enhance binding affinity and selectivity for a biological target. nih.govpeptide.com This enhancement is often attributed to the ability of the bromine atom to participate in halogen bonding. nih.govnih.gov

A halogen bond is a highly directional, noncovalent interaction between a halogen atom (in this case, bromine) and a Lewis base, such as an oxygen or nitrogen atom, in the binding pocket of a protein. nih.gov The strength of a halogen bond is comparable to that of a hydrogen bond and increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov This interaction can help to properly orient the ligand in the binding site and provide an additional stabilizing force, thereby increasing binding affinity. nih.gov

Systematic studies on the halogenation of opioid peptides have demonstrated that the introduction of a bromine or iodine atom can improve peptide binding to its receptor through the formation of a halogen bond with negatively charged atoms of the protein. nih.gov In contrast, fluorine, being highly electronegative, is more likely to act as a hydrogen bond acceptor. nih.gov

The selectivity of a drug for its intended target over other related proteins is a critical factor in minimizing off-target effects. The directional nature of halogen bonds can be exploited to achieve higher selectivity. By designing a ligand where the bromine atom is positioned to form a halogen bond with a specific residue in the target protein that is not present in off-target proteins, the selectivity can be significantly improved. nih.gov

The following table summarizes the impact of halogenation on binding properties.

Halogen AtomType of InteractionEffect on Binding Affinity
Bromine (Br)Halogen Bond (Lewis acid)Can increase affinity nih.gov
Iodine (I)Halogen Bond (Lewis acid)Can increase affinity nih.gov
Chlorine (Cl)Halogen Bond (Lewis acid)Can increase affinity nih.gov
Fluorine (F)Hydrogen Bond (acceptor)Can increase affinity nih.gov

Role in Structure-Activity Relationship (SAR) Studies

Boc-4-bromo-D-phenylalanine is an invaluable tool in structure-activity relationship (SAR) studies, which are fundamental to the process of drug discovery and optimization. nih.govnih.gov SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. semanticscholar.org This process helps to identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. nih.gov

The incorporation of substituted phenylalanines, such as 4-bromophenylalanine, allows researchers to probe the interactions between a peptide and its receptor. peptide.comnih.gov By altering the electronic and steric properties of the aromatic ring, scientists can gain insights into the nature of the binding pocket. peptide.com The bromine atom, with its specific size, hydrophobicity, and ability to form halogen bonds, provides a unique probe to map out the steric and electronic requirements of the receptor. nih.gov

For example, in the development of cyclic opioid peptide analogues, modifications to the phenylalanine residue in the 3-position have been shown to have a significant impact on opioid activity and receptor selectivity. nih.gov SAR studies on these analogues have revealed that the mode of receptor binding is critically dependent on the structure of this part of the peptide. nih.gov

Furthermore, SAR studies are crucial for the development of inhibitors for targets such as Bruton's tyrosine kinase (BTK), a key protein in B-cell malignancies. By evaluating a series of pyrimido[4,5-d] chemimpex.comnih.govoxazin-2-one derivatives, researchers were able to identify compounds with potent BTK inhibitory activity and establish key SAR trends. nih.gov While this example does not directly involve Boc-4-bromo-D-phenylalanine, it illustrates the general approach of SAR studies where such a building block could be employed to explore the SAR of the phenyl-containing region of a molecule.

The table below provides an overview of the role of substituted amino acids in SAR studies.

Modification StrategyInformation Gained from SAR
Introduction of halogen atomsUnderstanding of steric and electronic requirements of the binding pocket; potential for halogen bonding nih.govpeptide.com
Alteration of side-chain length and bulkProbing the size and shape of the binding pocket nih.gov
Configurational inversion (D- to L-amino acid)Determining the importance of stereochemistry for receptor interaction nih.gov

Targeting Specific Biological Pathways in Disease Treatment

The use of Boc-4-bromo-D-phenylalanine in the synthesis of bioactive peptides and small molecules enables the targeting of specific biological pathways that are dysregulated in various diseases. chemimpex.comrsc.org The ability to design molecules that selectively interact with key proteins in a disease pathway is a cornerstone of modern drug discovery. frontiersin.org

One of the most important classes of biological pathways involves protein-protein interactions (PPIs). rsc.orgacademie-sciences.frrsc.orgnih.gov PPIs are central to most cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer and autoimmune disorders. rsc.orgnih.gov Peptides are ideal candidates for modulating PPIs because they can mimic the secondary structures, such as α-helices, that are often involved in these interactions. rsc.orgrsc.org The incorporation of non-natural amino acids like 4-bromophenylalanine can help to stabilize these secondary structures and enhance the binding affinity and specificity of the peptide for its target protein. rsc.org

Another critical set of pathways is regulated by G protein-coupled receptors (GPCRs). frontiersin.orgfrontiersin.orgnih.gov GPCRs are involved in almost all physiological processes and are the targets of a large percentage of currently marketed drugs. frontiersin.orgnih.gov Peptide ligands that can selectively activate or inhibit specific GPCRs are of great therapeutic interest. For example, in the treatment of type 2 diabetes, dual agonists for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR) are being developed. frontiersin.org The design of such peptides involves careful selection of amino acid residues to achieve the desired activity profile at both receptors.

In the context of cancer, targeting pathways that promote tumor growth and survival is a key strategy. rjpbr.com For instance, thymidine phosphorylase (TP) is an enzyme that is overexpressed in several types of cancer and is involved in angiogenesis and tumor progression. rjpbr.com Developing inhibitors of TP is therefore a valid approach to cancer therapy. The 1,3,4-oxadiazole scaffold is being explored for the development of TP inhibitors. rjpbr.com The incorporation of a 4-bromophenylalanine moiety into such scaffolds could potentially enhance their inhibitory activity.

The following table highlights some biological pathways and the potential role of peptides/molecules containing modified phenylalanine in targeting them.

Biological PathwayTherapeutic TargetRole of Modified Phenylalanine-Containing Molecules
Protein-Protein InteractionsDisease-relevant PPIsStabilization of peptide secondary structure, enhancement of binding affinity and specificity rsc.orgrsc.org
GPCR SignalingSpecific GPCRs (e.g., GLP-1R, GCGR)Modulation of receptor activation or inhibition frontiersin.org
Cancer ProgressionEnzymes like Thymidine Phosphorylase (TP)Inhibition of enzymatic activity to block tumor growth and angiogenesis rjpbr.com

Applications in Lead Optimization and Analog Design

Boc-4-bromo-D-phenylalanine is a highly valued building block in medicinal chemistry, particularly in the phases of lead optimization and analog design. Its utility stems from the unique properties imparted by the bromine atom on the phenyl ring. The introduction of a halogen, such as bromine, can significantly alter the physicochemical properties of a parent compound, including its lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug development. bohrium.comnih.gov

In structure-activity relationship (SAR) studies, the bromine atom serves as a powerful probe. science.gov By systematically replacing hydrogen atoms with bromine at specific positions, medicinal chemists can explore the steric and electronic requirements of a ligand's binding pocket. nih.govrsc.org The bromo substituent can engage in favorable halogen bonding interactions with protein receptors, potentially enhancing binding affinity and selectivity. nih.gov Furthermore, the presence of the bulky and lipophilic bromine atom can be used to fill hydrophobic pockets within a target protein, leading to improved potency. nih.gov

Beyond its role in modifying molecular properties, the aryl bromide moiety of 4-bromo-D-phenylalanine acts as a versatile chemical handle for analog synthesis. chemimpex.comguidechem.com It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the rapid generation of a diverse library of analogs from a common intermediate, which is a key strategy in lead optimization. princeton.edu By coupling different chemical fragments at the bromine position, researchers can efficiently explore a wide chemical space to identify compounds with improved efficacy and safety profiles. csmres.co.uk

Table 1: Impact of the Bromo-Substituent in Lead Optimization

Feature Application in Drug Design Rationale
Steric Bulk Probing binding pocket topography The size of the bromine atom can help define the steric limits of the receptor site.
Lipophilicity Modulating cell permeability and solubility Halogenation generally increases lipophilicity, which can be tuned to optimize pharmacokinetic properties.
Electronic Effects Altering acidity/basicity and metabolic stability The electron-withdrawing nature of bromine can influence the reactivity of the molecule and its susceptibility to metabolic enzymes.
Halogen Bonding Enhancing binding affinity The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in the target protein.
Chemical Handle Facilitating analog synthesis The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the lead compound.

Role in Chemical Biology and Protein Engineering

Introduction of Non-Canonical Amino Acids into Proteins

Boc-4-bromo-D-phenylalanine is a precursor to 4-bromo-phenylalanine (pBrF), a non-canonical amino acid (ncAA) that can be site-specifically incorporated into proteins using the technique of genetic code expansion. nih.govnih.gov This powerful method allows for the introduction of novel chemical functionalities into proteins, far beyond the 20 canonical amino acids provided by nature. nih.govlabome.com

The most common strategy for incorporating pBrF involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. cam.ac.ukaddgene.org In this system, a stop codon, typically the amber codon (UAG), is repurposed to encode the ncAA. nih.gov A specific aminoacyl-tRNA synthetase is engineered to exclusively recognize and charge pBrF onto a complementary suppressor tRNA, which has an anticodon that recognizes the UAG codon. acs.orgacs.org When a gene of interest containing a UAG codon at a specific site is expressed in a host organism (like E. coli) equipped with this orthogonal pair and supplied with pBrF, the ribosome inserts pBrF at that position, producing a protein with a precisely placed bromo-phenylalanine residue. nih.govnih.gov Researchers have successfully designed and evolved yeast and E. coli phenylalanyl-tRNA synthetase (PheRS) variants to achieve high-fidelity incorporation of pBrF. nih.govnih.gov

This technology provides a molecular-level precision that enables the creation of proteins with novel properties and functions for a wide range of applications in chemical biology and protein engineering. nih.govcam.ac.uk

Probing Protein Structure and Function through Site-Specific Modification

Once 4-bromophenylalanine is incorporated into a specific site within a protein, its aryl bromide group serves as a unique and bio-orthogonal chemical "tag". ox.ac.uk This tag provides a powerful tool for probing protein structure and function through subsequent, highly selective chemical modifications. nih.gov The C-Br bond is stable under typical biological conditions but can be activated by transition metal catalysts, most notably palladium, to undergo a variety of cross-coupling reactions. princeton.edunih.gov

This "tag-and-modify" strategy enables the attachment of a wide array of probes to a precise location on the protein surface, including:

Fluorescent Dyes: For studying protein localization, dynamics, and interactions using techniques like Fluorescence Resonance Energy Transfer (FRET). springernature.com

Biophysical Probes: Such as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy or infrared probes to investigate local protein environments.

Cross-linking Agents: To identify protein-protein interaction partners or to map intra- and intermolecular distances. nih.gov

Furthermore, the heavy bromine atom itself is useful for X-ray crystallography. Its ability to anomalously scatter X-rays makes it a valuable tool for solving the phase problem in protein structure determination through multiwavelength anomalous diffraction (MAD) phasing. nih.gov

Table 2: Applications of Site-Specific 4-Bromophenylalanine Incorporation

Application Technique / Probe Attached Information Gained
Structural Analysis X-ray Crystallography (MAD Phasing) Helps determine the 3D structure of proteins by solving the phase problem.
Protein Dynamics Fluorescent Probes (via Suzuki/Sonogashira coupling) Monitors conformational changes, protein folding, and localization in real-time.
Protein Interactions Photo-activatable Cross-linkers Identifies binding partners and maps interaction interfaces.
Local Environment Spectroscopic Probes (IR, NMR) Reports on the polarity, hydration, and electric field at a specific site within the protein. nih.gov

Development of Bio-based Materials with Enhanced Properties

The incorporation of non-canonical amino acids like 4-bromophenylalanine into protein-based polymers opens avenues for the creation of novel bio-based materials with tailored and enhanced properties. nih.gov Artificial proteins can be engineered to serve as alternatives to conventional synthetic polymers, offering advantages in biocompatibility and biodegradability. nih.govmdpi.com

The introduction of the bromo-phenylalanine residue can modify the bulk properties of protein polymers. The halogen atom can increase the hydrophobicity and thermal stability of the material. More significantly, the aryl bromide serves as a latent reactive site for post-expression modification and cross-linking. princeton.edu By designing proteins with multiple, strategically placed 4-bromophenylalanine residues, it is possible to create covalently cross-linked networks. This could lead to the development of:

Engineered Hydrogels: With controlled mechanical properties for applications in tissue engineering and drug delivery.

Functionalized Surfaces: Where proteins containing pBrF are immobilized onto a substrate and subsequently modified to attach signaling molecules or other functional groups.

Hybrid Materials: By using the bromo- group to initiate polymerization or to couple the protein to synthetic polymers, creating advanced composite materials. mdpi.com

While direct synthesis of polymers from Boc-4-bromo-D-phenylalanine is less common, its role as a genetically encodable unit allows for the bottom-up design of complex, functional protein materials that are not accessible through traditional polymer chemistry. coledeforest.com

Radiolabeling and Imaging Agent Development

The phenylalanine scaffold is a valuable platform for developing imaging agents, particularly for oncology, as many tumors exhibit upregulated amino acid transport systems to fuel their rapid proliferation. frontiersin.org The aryl bromide of 4-bromophenylalanine is an excellent precursor for the introduction of radioisotopes for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov

Aryl bromides can be readily converted into aryl stannanes or boronic esters. These derivatives are standard precursors for radiolabeling reactions:

For PET Imaging: The precursor can undergo radiofluorination with Fluorine-18 ([¹⁸F]F⁻), one of the most widely used PET isotopes due to its favorable decay characteristics, to produce 4-[¹⁸F]fluorophenylalanine. frontiersin.org

For SPECT Imaging: The precursor can be subjected to radioiodination using isotopes such as Iodine-123 (¹²³I), a common gamma-emitter for SPECT. nih.govresearchgate.net

These radiolabeled phenylalanine analogs can be used to non-invasively visualize and quantify amino acid metabolism in vivo, aiding in cancer diagnosis, staging, and monitoring treatment response. The ability to synthesize these tracers from a common precursor like Boc-4-bromo-D-phenylalanine is a significant advantage in the development of new molecular imaging probes. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary structure of Boc-4-bromo-D-phenylalanine. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. libretexts.org The integration of the peak areas corresponds to the relative number of protons, while the splitting patterns (singlet, doublet, triplet, etc.) reveal the number of adjacent protons. libretexts.org

For Boc-4-bromo-D-phenylalanine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the alpha- and beta-protons of the phenylalanine backbone, and the aromatic protons on the brominated phenyl ring. beilstein-journals.org Similarly, the ¹³C NMR spectrum reveals the different carbon environments within the molecule. researchgate.net

Interactive Data Table: Representative NMR Spectral Data for Boc-4-bromo-D-phenylalanine

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Boc (C(CH₃)₃)~1.31 (s, 9H)~28.1, ~78.1
α-CH~4.06 (m, 1H)~54.9
β-CH₂~2.76-2.96 (m, 2H)~35.9
Aromatic CH~7.06-7.63 (m, 4H)~131.6, ~136.8
Aromatic C-BrNot Applicable~92.2
Carbonyl (C=O)Not Applicable~155.4, ~173.4

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented is a representative compilation based on similar structures. beilstein-journals.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the signals from ¹H and ¹³C NMR and for confirming the connectivity of the molecule. walisongo.ac.id A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. magritek.com This allows for the tracing of the spin systems within the molecule, for instance, confirming the connection between the α-proton and the β-protons of the phenylalanine backbone. magritek.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million. rsc.org This precision allows for the determination of the elemental composition of the molecule, providing strong evidence for its identity. For Boc-4-bromo-D-phenylalanine (C₁₄H₁₈BrNO₄), the expected exact mass can be calculated and compared to the experimentally determined value. ichemical.com

Interactive Data Table: HRMS Data for Boc-4-bromo-D-phenylalanine

Ion Calculated m/z Observed m/z
[M-H]⁻342.0390Consistent with calculated value
[M+Na]⁺366.0209Consistent with calculated value

Note: The observed m/z values would be obtained from experimental data. The calculated values are based on the molecular formula. The specific ion observed depends on the ionization technique used (e.g., ESI). rsc.orgmdpi.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. nih.govthermofisher.com The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. google.comresearchgate.net

In the MS/MS analysis of Boc-4-bromo-D-phenylalanine, characteristic fragmentation would include the loss of the Boc group, cleavage of the amino acid backbone, and fragmentation of the brominated phenyl ring. nih.gov Analysis of these fragment ions provides definitive structural confirmation.

Interactive Data Table: Representative MS/MS Fragmentation Data for Boc-4-bromo-D-phenylalanine

Precursor Ion (m/z) Major Fragment Ions (m/z) Interpretation
~344 (M+H)⁺~288Loss of isobutylene (B52900) from Boc group
~244Loss of the entire Boc group
~184/186Brominated benzyl (B1604629) cation

Note: The fragmentation pattern can vary with the collision energy and the type of mass spectrometer used. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture, making it ideal for assessing the purity of a compound. rsc.org For chiral molecules like Boc-4-bromo-D-phenylalanine, chiral HPLC is essential for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. univie.ac.atmit.edu

By using a chiral stationary phase, the two enantiomers (D and L) of Boc-4-bromo-phenylalanine can be separated, and their relative amounts quantified. tuwien.atbath.ac.uk This is crucial for applications where only one specific enantiomer is desired. The purity of the compound is typically determined by calculating the peak area of the main component relative to the total area of all peaks in the chromatogram. A high percentage (e.g., >99%) indicates a high degree of purity. ruifuchemical.com The enantiomeric excess is calculated from the peak areas of the two enantiomers. orgsyn.org

Chiral HPLC for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for the separation and quantification of enantiomers. tandfonline.com The primary goal in the analysis of Boc-4-bromo-D-phenylalanine is to separate it from its corresponding L-enantiomer, thereby determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. onyxipca.com The control of chiral purity is a critical quality attribute for amino acid derivatives used in therapeutic peptide manufacturing. rsc.org

The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com Various types of CSPs are effective for resolving N-protected amino acids, including macrocyclic glycopeptide, carbohydrate-based, and Pirkle-type phases. rsc.orgsigmaaldrich.comwindows.net For Boc-protected amino acids, macrocyclic glycopeptide phases (e.g., teicoplanin-based) and zwitterionic phases have shown excellent selectivity. sigmaaldrich.comhplc.eu

Method development involves optimizing the mobile phase composition, which often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous or organic buffer, to achieve baseline resolution. rsc.orgsigmaaldrich.com Mobile phase polarity, temperature, and additives play a significant role in the chiral recognition process. rsc.org For instance, studies on 4-Bromo-Phenylalanine have utilized a CHIRALPAK ZWIX(+) stationary phase with a mobile phase of methanol/acetonitrile containing diethylamine (B46881) (DEA) and formic acid (FA) to achieve separation. hplc.eu The efficiency of the separation is quantified by the separation factor (α), which is the ratio of the retention factors of the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks. A resolution value of Rs > 1.5 is typically desired for baseline separation.

Representative Chiral HPLC Parameters for Phenylalanine Derivatives
ParameterCondition/ValueReference
Chiral Stationary Phase (CSP)CHIRALPAK ZWIX(+) hplc.eu
Mobile Phase ExampleMethanol/Acetonitrile (50/50 v/v) with 25 mM DEA and 50 mM FA hplc.eu
Separation Factor (α)1.18 hplc.eu
Resolution (Rs)2.10 hplc.eu
DetectionUV at 254 nm nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. soton.ac.uk For chiral molecules like Boc-4-bromo-D-phenylalanine, this technique provides unambiguous proof of the D-configuration at the α-carbon. thieme-connect.de

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. The presence of the bromine atom, a heavy atom, is particularly advantageous for determining the absolute configuration through the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.deacs.org This effect allows for the differentiation between the true structure and its mirror image, confirming the absolute arrangement of atoms in space. thieme-connect.de

Crystallographic analysis of halogenated phenylalanine derivatives reveals how intermolecular interactions, such as hydrogen bonds involving the carbamate (B1207046) group (N-H···O=C) and potential halogen bonds, dictate the packing of molecules in the crystal lattice. rsc.orgresearchgate.net These interactions stabilize the three-dimensional structure. rsc.org The data obtained also provides precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Typical Crystal Data Parameters for Halogenated Amino Acid Derivatives
ParameterDescriptionReference
Crystal SystemThe crystal system (e.g., Orthorhombic, Monoclinic) describes the symmetry of the unit cell. rsc.org
Space GroupDefines the symmetry elements within the crystal lattice. For a pure enantiomer, this will be a chiral space group. rsc.org
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the smallest repeating unit in the crystal. rsc.org
Anomalous DispersionThe presence of the bromine atom allows for reliable determination of absolute stereochemistry. thieme-connect.deacs.org
Refinement Resolution (Å)Indicates the level of detail obtained from the diffraction data; lower values are better. acs.org

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is a powerful, non-destructive technique for investigating the stereochemical features of molecules in solution. nih.gov CD spectroscopy is particularly useful for the chiral recognition of D- and L-amino acids and for studying protein secondary structure. wikipedia.orgroyalsocietypublishing.org

The chromophore in Boc-4-bromo-D-phenylalanine is the brominated aromatic ring. Electronic transitions within this aromatic side chain, perturbed by the chiral α-carbon, give rise to a characteristic CD spectrum. acs.orgnih.gov The spectrum is presented as a plot of molar ellipticity [θ] versus wavelength. For D-amino acids, the CD signals (known as Cotton effects) are opposite in sign to those of their L-enantiomer counterparts. researchgate.net The analysis of the near-UV CD spectrum can provide insight into the local environment of the aromatic amino acid residue. wikipedia.org

The ability of CD spectroscopy to distinguish between enantiomers makes it a valuable tool for confirming the chiral identity of Boc-4-bromo-D-phenylalanine and for studying its interactions with other chiral molecules, a process known as chiral recognition. mdpi.comnih.gov Differences in CD spectra upon mixing with other chiral entities can indicate selective interactions. nih.gov

Expected Circular Dichroism Features for D-Phenylalanine Derivatives
Wavelength Region (nm)Transition TypeExpected Sign of Cotton Effect for D-EnantiomerReference
~250-2801Lb (Aromatic side-chain)Typically weak, sign depends on local conformation. acs.orgnih.gov
~200-2301La (Aromatic side-chain)Often a significant band, opposite to the L-enantiomer. acs.orgnih.gov
Below 200n → π* (Carboxylate)Characteristic bands related to the amino acid backbone. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization

Energy minimization calculations, typically employing force fields or quantum mechanics methods, are used to identify the most stable conformers. For molecules in this class, geometry optimization is often performed at levels of theory such as B3LYP/6-31+G(d) in the gas phase to find the lowest energy structures. mdpi.com High-level quantum chemical modeling can also predict how halogenation at the para-position influences the conformational equilibrium of phenylalanine residues within larger peptide structures. nih.gov The analysis focuses on key dihedral angles (φ, ψ, and χ) to map the potential energy surface and identify low-energy states that are likely to be populated under physiological conditions.

Molecular Dynamics Simulations of Boc-4-bromo-D-phenylalanine in Biological Systems

Molecular dynamics (MD) simulations offer a dynamic picture of how Boc-4-bromo-D-phenylalanine behaves over time, particularly within a biological environment such as in solution or near a protein. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational flexibility and interactions with surrounding molecules like water.

For instance, molecular modeling has been used to investigate how the state of a Boc-protected N-terminal amino group influences the conformational freedom of a peptide chain. acs.org Such simulations can reveal whether the bulky Boc group sterically hinders interactions with a target receptor or, conversely, if it pre-organizes the molecule into a bioactive conformation. acs.orgnih.gov For Boc-4-bromo-D-phenylalanine, MD simulations could elucidate how the brominated phenyl ring interacts with hydrophobic pockets or engages in halogen bonding within a protein binding site, and how the Boc group affects the molecule's solubility and dynamic behavior.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of Boc-4-bromo-D-phenylalanine and predict its chemical reactivity. By calculating properties like molecular orbitals (HOMO, LUMO) and electrostatic potential (ESP) maps, researchers can gain insight into how the molecule will interact with other species.

Studies on related halogenated phenylalanine derivatives have used DFT to generate ESP maps. researchgate.net These maps visualize the electron density distribution across the molecule, highlighting electropositive and electronegative regions. For Boc-4-bromo-D-phenylalanine, the bromine atom introduces a region of positive electrostatic potential known as a "sigma-hole," which can participate in stabilizing halogen bonds. Calculations of the HOMO-LUMO energy gap can provide a quantitative measure of chemical reactivity and stability.

Table 1: Representative Data from Quantum Chemical Calculations Note: This table is illustrative of typical data obtained for related compounds, as specific values for Boc-4-bromo-D-phenylalanine are not publicly available.

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVCorrelates with chemical stability
Dipole Moment2.1 DRelates to overall molecular polarity

Docking and Scoring in Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For Boc-4-bromo-D-phenylalanine, docking studies can hypothesize its binding mode within an enzyme's active site or a receptor's binding pocket.

In studies of similar phenylalanine derivatives, docking simulations have been used to identify key interactions, such as hydrogen bonds with residues like Arg61, Thr115, and Ser129. nih.gov The scoring function then estimates the binding affinity, ranking different poses or different molecules. For Boc-4-bromo-D-phenylalanine, docking could reveal that the bromophenyl group fits into a hydrophobic sub-pocket, while the Boc group might introduce unfavorable steric clashes, potentially reducing binding affinity compared to smaller analogues. nih.gov The bromine atom itself could also form a halogen bond with a backbone carbonyl oxygen, an interaction that specific scoring functions are designed to identify.

Predictive Modeling for Drug-like Properties and ADMET Considerations

Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules, which are crucial for assessing their potential as drug candidates. These models are based on the physicochemical properties of the compound, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Studies on related phenylalanine derivatives have shown that such compounds can be designed to meet the criteria of Lipinski's rules for drug-likeness and exhibit promising pharmacokinetic properties suitable for oral administration. nih.gov For Boc-4-bromo-D-phenylalanine, these predictive models would calculate key descriptors to assess its potential. The presence of the large, lipophilic Boc group would likely increase its logP value, potentially affecting its solubility and absorption characteristics.

Table 2: Predicted Physicochemical and ADMET Properties Note: This table presents typical parameters calculated for drug discovery and is illustrative for Boc-4-bromo-D-phenylalanine.

Property/RulePredicted Value/StatusImplication
Molecular Weight~344.2 g/molCompliance with drug-likeness rules
logP (Lipophilicity)~3.5Indicates high lipophilicity, may affect solubility
Hydrogen Bond Donors1Affects binding and solubility
Hydrogen Bond Acceptors4Affects binding and solubility
Lipinski's Rule of FivePassSuggests potential for oral bioavailability. nih.gov
P-glycoprotein SubstratePredicted Non-substrateLower likelihood of being removed by efflux pumps. nih.gov

Safety, Handling, and Regulatory Considerations for Research Use

Laboratory Safety Protocols for Handling Brominated Amino Acids

When working with Boc-4-bromo-D-phenylalanine, a brominated amino acid derivative, it is imperative to adhere to strict laboratory safety protocols to minimize potential hazards.

Personal Protective Equipment (PPE):

Eye Protection: Chemical splash goggles should always be worn to protect the eyes from potential splashes. komar.edu.iq

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact. egyankosh.ac.in It is crucial to consult the glove manufacturer's specifications for compatibility with brominated compounds. temple.edu

Body Protection: A full-length, long-sleeved laboratory coat must be worn to protect the skin and clothing. komar.edu.iq

Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory to prevent injuries from spills or falling objects. komar.edu.iqegyankosh.ac.in

Engineering Controls:

Fume Hood: All handling of Boc-4-bromo-D-phenylalanine, especially when in solid, powder form or when generating aerosols, should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors. hscprep.com.au

General Hygiene and Handling Practices:

Avoid direct contact with the skin, eyes, and clothing. fishersci.com

Prevent the formation and inhalation of dust and aerosols. scribd.com

Do not eat, drink, or apply cosmetics in the laboratory. komar.edu.iq

Wash hands thoroughly after handling the compound, after removing gloves, and before leaving the laboratory. komar.edu.iq

Keep containers of the chemical tightly closed when not in use. fishersci.compeptide.com

In case of accidental exposure, it is critical to have immediate access to safety showers and eyewash stations and to be familiar with their operation. komar.edu.iq Any spills should be managed according to established laboratory procedures for hazardous materials. scribd.com

Waste Management and Environmental Impact in Research Settings

Proper waste management of Boc-4-bromo-D-phenylalanine is crucial to protect the environment and comply with safety regulations. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation and Collection:

Waste containing Boc-4-bromo-D-phenylalanine must be segregated from non-halogenated waste streams. hscprep.com.auillinois.edu

It should be collected in designated, clearly labeled "Halogenated Organic Waste" containers. hscprep.com.auillinois.edu These containers must be made of a compatible material and have a secure, tight-fitting lid. illinois.edu

The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added, identifying all chemical constituents by their full names. temple.eduillinois.edu

Disposal Procedures:

Never dispose of Boc-4-bromo-D-phenylalanine or its waste down the drain. hscprep.com.au

Disposal should be arranged through the institution's designated waste management personnel. hscprep.com.au

Spill cleanup materials, such as absorbent pads, must also be collected in a sealed, labeled bag and disposed of as hazardous waste. illinois.edu

Environmental Impact: Brominated organic compounds, as a class, can be persistent in the environment and may have toxic effects on aquatic life and other organisms. nih.govresearchgate.net Some brominated compounds are known to be persistent, bioaccumulative, and toxic (PBT). europa.eu While specific environmental impact data for Boc-4-bromo-D-phenylalanine is limited, the general concerns surrounding brominated compounds necessitate careful handling and disposal to prevent environmental release. researchgate.neteuropa.eu

Regulatory Guidelines for Research Chemicals and Intermediates

The use of Boc-4-bromo-D-phenylalanine in research is subject to various regulations governing chemicals used for scientific research and development (R&D). This compound is typically classified as a research chemical or a site-limited intermediate, meaning it is intended for laboratory use only and not for human or veterinary use. hsppharma.comnih.gov

Key Regulatory Frameworks:

In the United States , the Toxic Substances Control Act (TSCA), administered by the Environmental Protection Agency (EPA), regulates chemical substances. Chemicals manufactured or imported in small quantities solely for R&D are often exempt from full reporting requirements. epa.gov However, institutions must maintain records to verify the R&D use. epa.gov The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals. cuny.edu

In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation (EC 1907/2006) governs the production and use of chemical substances. europa.eu Substances used in scientific research and development are subject to specific provisions and may be exempt from full registration if used under defined conditions. europa.eu The Classification, Labelling and Packaging (CLP) Regulation (EC 1272/2008) aligns the EU system with the Globally Harmonised System (GHS) for classifying and labeling chemicals.

In Canada , the New Substances Notification Regulations (Chemicals and Polymers) under the Canadian Environmental Protection Act, 1999 (CEPA) apply. canada.ca There are specific provisions for substances used in research and development, including those classified as site-limited intermediates. canada.cajustice.gc.ca

Researchers must ensure they are in compliance with their institution's policies and all applicable local, state, and federal regulations regarding the procurement, handling, and disposal of research chemicals.

Quality Control (QC) and Analytical Method Validation (AMV) in Research

Ensuring the quality and purity of Boc-4-bromo-D-phenylalanine is critical for the reliability and reproducibility of research findings. This involves robust Quality Control (QC) and Analytical Method Validation (AMV).

Quality Control (QC): QC for research chemicals like Boc-4-bromo-D-phenylalanine typically involves a battery of tests to confirm its identity and purity.

Identity Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity of the compound, often expressed as a percentage (e.g., ≥98.0%). hsppharma.com

Physical Properties: Measurement of physical constants such as melting point and appearance (e.g., white to off-white solid) also serves as a quality indicator. hsppharma.com

Analytical Method Validation (AMV): AMV is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nist.govujpronline.com For research applications, this ensures that the methods used to assess the quality of Boc-4-bromo-D-phenylalanine are accurate and reliable. nist.gov Key parameters for validation include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. npra.gov.my

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. npra.gov.my

Accuracy: The closeness of the test results to the true value. npra.gov.my

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. npra.gov.my

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and the lowest amount that can be quantitatively determined with suitable precision and accuracy, respectively. unodc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. npra.gov.my

While the extent of validation for a research chemical may differ from that required for a pharmaceutical product, the principles remain essential for ensuring data integrity. nist.gov

Interactive Data Table: QC Parameters for Boc-4-bromo-D-phenylalanine

ParameterTypical Specification/MethodPurpose
Appearance White to off-white solid hsppharma.comVisual confirmation of physical state and absence of gross impurities.
Purity (Assay) ≥98.0% (often by HPLC) hsppharma.comQuantifies the percentage of the desired compound in the sample.
Identity Conforms to structure (by NMR, MS)Confirms the chemical structure is correct.
Melting Point Not always specified, but can be a purity indicatorA sharp melting point range suggests high purity.
Solubility Soluble in various organic solventsProvides information for handling and use in reactions.

Storage and Stability Considerations for Research Compounds

Proper storage of Boc-4-bromo-D-phenylalanine is essential to maintain its purity and stability over time.

Storage Conditions:

Temperature: Storage conditions can vary by supplier, with recommendations ranging from room temperature (RT) to refrigerated (2-8°C). hsppharma.comiris-biotech.desigmaaldrich.com It is crucial to follow the specific storage temperature indicated on the product's data sheet.

Container: The compound should be stored in a tightly closed container to prevent moisture absorption and contamination. fishersci.compeptide.com

Atmosphere: Store in a dry and well-ventilated place. fishersci.comscribd.com

Stability:

The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but is labile to acid. researchgate.net Therefore, the compound should be stored away from acidic materials.

Boc-protected amino acids are generally stable and can be stored for long periods without decomposition under proper conditions. However, like many organic compounds, prolonged exposure to light, air, or high temperatures can lead to degradation.

By adhering to the recommended storage conditions, the integrity of Boc-4-bromo-D-phenylalanine can be preserved for the duration of its use in research.

Q & A

Q. How is Boc-4-bromo-D-phenylalanine incorporated into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Boc-4-bromo-D-phenylalanine is used as a non-natural amino acid derivative in SPPS. The tert-butoxycarbonyl (Boc) group protects the α-amine during coupling, while the bromine atom at the para position of the phenyl ring enhances steric and electronic properties for targeted peptide-protein interactions.
  • Procedure :

Deprotect the Boc group using trifluoroacetic acid (TFA).

Activate the carboxylate with HBTU/HOBt or DIC/Oxyma for coupling.

Monitor coupling efficiency via Kaiser test or LC-MS.

  • Key Application : Enables site-specific bromination for structural studies or photo-crosslinking experiments .

Q. Why is the D-configuration critical in Boc-4-bromo-D-phenylalanine for peptide engineering?

  • Methodological Answer : The D-configuration introduces chirality, altering peptide backbone conformation and resistance to proteolytic degradation. This is vital for designing protease-stable ligands or inhibitors. Comparative studies with L-isomers (e.g., Boc-4-chloro-L-phenylalanine) show distinct binding kinetics in enzyme-substrate assays .

Q. What safety protocols are essential for handling Boc-4-bromo-D-phenylalanine?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data when using Boc-4-bromo-D-phenylalanine?

  • Methodological Answer : Contradictions may arise from variable enzyme conformations or solvent effects.
  • Troubleshooting Steps :

Validate enzyme purity via SDS-PAGE.

Test inhibition under standardized buffer conditions (e.g., pH 7.4, 25°C).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

  • Case Study : Discrepancies in trypsin inhibition were resolved by controlling ionic strength, confirming bromine’s role in competitive binding .

Q. What advanced analytical techniques characterize Boc-4-bromo-D-phenylalanine in complex mixtures?

  • Methodological Answer :
  • UHPLC-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Retention time: ~6.2 min; [M+H]+: 330.05 Da.
  • Chiral HPLC : Confirm enantiopurity with a Chirobiotic T column (90:10 hexane:isopropanol).
  • X-ray Crystallography : Resolve bromine’s position in crystal lattices (e.g., PDB ligand BF7) .

Q. How does the bromine substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Bromine’s electronegativity facilitates oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄).
  • Optimization :

Use 1.2 eq. boronic acid in DMF/H₂O (3:1) at 80°C.

Monitor aryl-aryl coupling via ¹H NMR (disappearance of aromatic protons at δ 7.3–7.5 ppm).

  • Application : Synthesizes biaryl-modified peptides for fluorescence labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.